molecular formula C12H16ClFN2O2 B6277824 methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride CAS No. 2763750-89-4

methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride

Cat. No. B6277824
CAS RN: 2763750-89-4
M. Wt: 274.7
InChI Key:
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Description

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride, also known as 3-F-PZB-HCl, is a novel compound with a variety of applications in scientific research. It is a synthetic compound that has been used in many areas of scientific research, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used as a substrate for the study of enzymes, as a ligand for the study of protein-protein interactions, and as a tool for the development of new drugs. It has also been used in the study of the structure and function of cell membranes.

Mechanism of Action

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride binds to proteins and enzymes in the cell, and its binding is regulated by the pH of the environment. It has been shown to bind to the active site of enzymes, and the binding is reversible. The binding of the compound to the enzyme can affect the enzyme's activity, and the binding can be modulated by the pH of the environment.
Biochemical and Physiological Effects
Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to modulate the activity of several ion channels, and it has been used to study the structure and function of cell membranes.

Advantages and Limitations for Lab Experiments

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has several advantages for use in lab experiments. It is a stable compound and is easy to handle and store. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. It is a synthetic compound, and its effects are not well understood, so its use should be carefully monitored.

Future Directions

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has a variety of potential future applications in scientific research. It could be used to study the structure and function of enzymes and proteins, and it could be used to develop new drugs. It could also be used to study the structure and function of cell membranes. Additionally, it could be used to study the effects of pH on the binding of the compound to proteins and enzymes. Finally, it could be used to study the effects of the compound on other biochemical and physiological processes.

Synthesis Methods

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride can be synthesized by the reaction of 5-piperazin-1-ylbenzoic acid and 3-fluorobenzaldehyde in the presence of a base and an acid. The reaction is carried out in aqueous solution at a temperature of 30-40°C. The reaction is complete within 2-3 hours, and the product is isolated as a white crystalline powder.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride involves the reaction of 3-fluoro-5-(piperazin-1-yl)benzoic acid with methanol and hydrochloric acid to form the desired product.", "Starting Materials": [ "3-fluoro-5-(piperazin-1-yl)benzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-fluoro-5-(piperazin-1-yl)benzoic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain the desired product, methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride." ] }

CAS RN

2763750-89-4

Product Name

methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.7

Purity

95

Origin of Product

United States

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